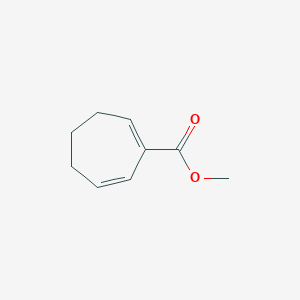
Methyl cyclohepta-1,6-diene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl cyclohepta-1,6-diene-1-carboxylate is an organic compound characterized by a seven-membered ring with a carboxylate ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl cyclohepta-1,6-diene-1-carboxylate typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the seven-membered ring structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl cyclohepta-1,6-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl cyclohepta-1,6-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl cyclohepta-1,6-diene-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors in biological systems. The compound’s reactivity is influenced by the electronic and steric effects of the seven-membered ring structure.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-cyclopentene-1-carboxylate: A five-membered ring analog with similar reactivity.
Methyl 1-cyclohexene-1-carboxylate: A six-membered ring analog with comparable chemical properties.
Uniqueness
Methyl cyclohepta-1,6-diene-1-carboxylate is unique due to its seven-membered ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying ring strain and reactivity in organic chemistry.
Propiedades
Número CAS |
42403-33-8 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
methyl cyclohepta-1,6-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-6-4-2-3-5-7-8/h4,6-7H,2-3,5H2,1H3 |
Clave InChI |
KGEJMNQZHPFAOB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CCCCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




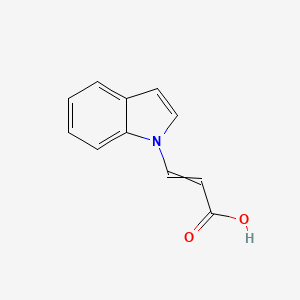
![Ethanol, 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]-](/img/structure/B14658761.png)
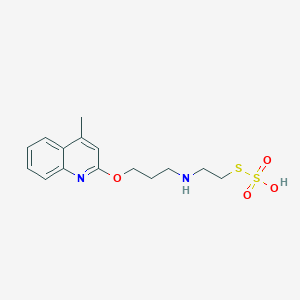

![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
methanone](/img/structure/B14658783.png)
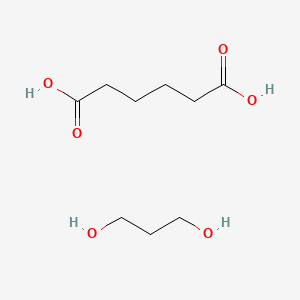
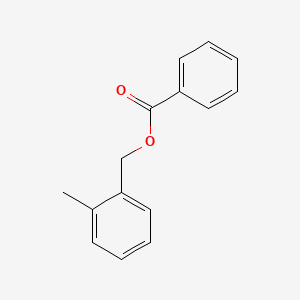
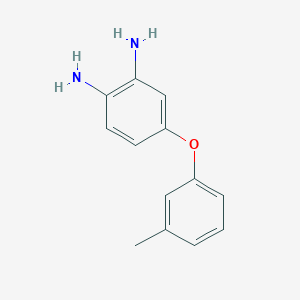
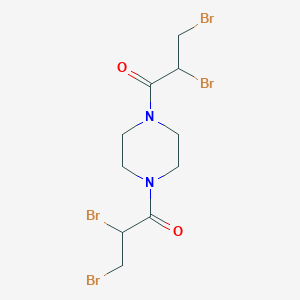
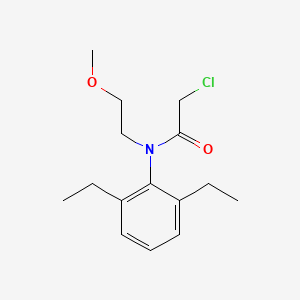
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)
